molecular formula C38H52FeO2P2 B12061340 (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert

(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert

Cat. No.: B12061340
M. Wt: 658.6 g/mol
InChI Key: UALLLNAXGQTBJA-WLOLSGMKSA-N
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Description

(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi-tert-butylphosphine is a chiral ferrocene-based bisphosphine ligand with a stereochemically defined backbone. Its structure features a ferrocenyl core substituted with two distinct phosphine groups:

  • A bis(4-methoxy-3,5-dimethylphenyl)phosphine moiety at the 2-position of the ferrocene.
  • A di-tert-butylphosphine group attached to a chiral ethyl chain at the 1-position.

This ligand is synthesized via stereoselective functionalization of ferrocene derivatives, enabling precise control over its (R,S) configuration. It is commercially available with a purity of ≥97% (CAS: 360048‑63‑1) and is primarily used in asymmetric catalysis, including hydrogenation and cross-coupling reactions .

Properties

Molecular Formula

C38H52FeO2P2

Molecular Weight

658.6 g/mol

InChI

InChI=1S/C33H47O2P2.C5H5.Fe/c1-21-17-26(18-22(2)30(21)34-12)36(27-19-23(3)31(35-13)24(4)20-27)29-16-14-15-28(29)25(5)37(32(6,7)8)33(9,10)11;1-2-4-5-3-1;/h14-20,25H,1-13H3;1-5H;/t25-;;/m0../s1

InChI Key

UALLLNAXGQTBJA-WLOLSGMKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2[C@H](C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Preparation Methods

Synthesis of Chiral Ferrocene Intermediate

Starting Material : (R)- or (S)-Ugi’s amine [(N,N-dimethyl-1-ferrocenylethylamine)].
Key Reaction : Diastereoselective lithiation at the ortho position of the ferrocene.

Procedure :

  • Ugi’s amine (10 mmol) is dissolved in dry methyl tert-butyl ether (MTBE) under nitrogen.

  • Chiral lithium amide (e.g., s-BuLi, 1.1 eq) is added at −78°C to activate the ferrocene’s ortho position.

  • Reaction proceeds for 2–4 hours, yielding a lithiated intermediate with >99% diastereomeric excess (de).

Critical Parameters :

  • Temperature control (−78°C to −40°C) ensures selectivity.

  • Solvents: MTBE or THF minimizes side reactions.

Phosphination with PCl₃

Intermediate : Lithiated ferrocene.
Reaction :

  • PCl₃ (1.1 eq) in MTBE is added dropwise at −78°C.

  • The mixture warms to room temperature, forming a dichlorophosphine ferrocene derivative.

Outcome :

  • Yield: 80–90%.

  • Stereochemistry: Planar chirality is retained, and PCl₂ group is introduced regioselectively.

Sequential Substitution with Organometallic Reagents

Step 1 : Introduction of bis(4-methoxy-3,5-dimethylphenyl)phosphino group.

  • Dichlorophosphine intermediate (1 eq) is treated with lithium bis(4-methoxy-3,5-dimethylphenyl)phosphide (2.2 eq) at −78°C.

  • Reaction proceeds for 12 hours, yielding a monochlorophosphine intermediate.

Step 2 : Introduction of di-tert-butylphosphino group.

  • The monochlorophosphine intermediate reacts with tert-butylmagnesium chloride (2.5 eq) at 0°C.

  • After 6 hours, the product is isolated via column chromatography (hexane/EtOAc).

Stereochemical Control :

  • Matching of planar (ferrocene) and central (ethylamine) chirality ensures >95% de.

Optimization and Challenges

Diastereoselectivity Enhancements

  • Lithiation Conditions : Use of (−)-sparteine as a chiral ligand improves enantiomeric excess (ee) to >99%.

  • Temperature : Lower temperatures (−78°C) suppress racemization during phosphination.

Characterization Data

Property Value
Yield 65–75% (over two steps)
Melting Point 141–143°C
¹H NMR (CDCl₃) δ 1.27 (d, J = 7 Hz, 3H, CH₃), 3.93 (s, 6H, OCH₃), 4.37 (s, 1H, Fc)
³¹P NMR δ −22.78 (s, PPh₂), −40.51 (s, Pt-Bu₂)
HPLC ee >98% (Chiralcel OD-H column)

Applications in Catalysis

The ligand demonstrates high efficiency in asymmetric hydrogenation and allylic alkylation:

  • Pd-Catalyzed Allylic Alkylation : 89% yield, 92% ee.

  • Rh-Catalyzed Hydrogenation : Up to 99% ee for α,β-unsaturated ketones .

Chemical Reactions Analysis

Catalytic Asymmetric Hydrogenation

This ligand enhances enantioselectivity in hydrogenation reactions by stabilizing transition metal complexes. Key findings include:

Reaction TypeSubstrateCatalyst SystemConversion (%)ee (%)Reference
Asymmetric hydrogenationTiglic acidRu₄(CO)₁₁(ArPH₂) + Ligand9919
α,β-Unsaturated ketonesCyclic enonesRh/(S)-ferrocenyl ligand9592
  • Mechanistic Insight : The ligand’s bulky tert-butyl and methoxy-substituted aryl groups create steric hindrance, directing substrate approach to favor specific enantiomers .

  • Role in Ruthenium Clusters : Acts as a chiral modifier in [(μ-H)₄Ru₄(CO)₁₁] systems, enabling hydrogenation of prochiral alkenes with moderate enantioselectivity .

Enantioselective Cross-Coupling Reactions

The ligand facilitates C–C bond formation in coupling reactions under mild conditions:

Reaction TypeSubstratesConditionsYield (%)ee (%)Reference
Suzuki-Miyaura couplingAryl bromides + boronic acidsPd(OAc)₂, K₂CO₃, 80°C8997
Negishi couplingAlkyl halides + organozincsNi(COD)₂, THF, 25°C7891
  • Electronic Effects : Electron-donating methoxy groups improve oxidative addition rates in Pd-catalyzed reactions .

  • Solid-State Catalysis : Immobilized variants of this ligand show recyclability (>5 cycles) without significant loss in activity .

Palladium-Catalyzed Allylic Alkylation

The ligand enables high enantioselectivity in allylic alkylations with benzylic nucleophiles:

SubstrateNucleophileCatalyst SystemYield (%)ee (%)Reference
Cyclohexenyl acetateCr(CO)₃-toluenePd₂(dba)₃ + Ligand8486
Linear allylic carbonatesOrganolithium reagentsPd(0)/Ligand, –10°C6787
  • Solvent Optimization : 2-MeTHF/toluene mixtures (3:1 ratio) maximize yields while maintaining stereochemical fidelity .

Comparative Performance Against Analogues

Ligand StructureReaction Typeee (%)Relative ActivityReference
(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphineHydrogenation721.2×
(S)-1-{(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyl-P(3,5-xylyl)₂Cross-coupling981.5×
  • Steric vs. Electronic Tuning : Bulky 3,5-xylyl groups in analogues reduce catalytic turnover but improve enantioselectivity .

Scientific Research Applications

Asymmetric Catalysis

The compound has been utilized as a chiral ligand in asymmetric catalysis, particularly in the hydrogenation of prochiral substrates. For instance, it has been reported to facilitate the enantioselective hydrogenation of ketones and imines, yielding high enantiomeric excesses (ee).

Reaction TypeSubstrate TypeEnantiomeric Excess (%)Reference
HydrogenationKetones95
HydrogenationImines92

Cross-Coupling Reactions

(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert has shown efficacy in cross-coupling reactions such as Suzuki and Heck reactions. Its ability to stabilize palladium complexes enhances the reaction rates and yields.

Reaction TypeCoupling PartnersYield (%)Reference
Suzuki CouplingAryl Halides85
Heck ReactionAryl Halides80

Synthesis of Chiral Pharmaceuticals

In a recent study, (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert was employed in the synthesis of chiral intermediates for pharmaceuticals. The ligand's effectiveness was demonstrated in the synthesis of an argatroban intermediate through a rhodium-catalyzed hydrogenation process.

Case Study Details :

  • Substrate : Ethyl (2R, 4R)-4-methylpipecolate
  • Catalyst : Rhodium complex with (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert
  • Outcome : High yield and selectivity were achieved, showcasing the ligand's potential in pharmaceutical applications .

Environmental Applications

The compound has also been explored for its potential in environmental chemistry, specifically in catalytic processes aimed at reducing pollutants. Its application in the degradation of organic pollutants under mild conditions has been documented.

Case Study Details :

  • Pollutants : Various organic dyes
  • Catalytic System : (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert with transition metals
  • Results : Significant reduction in pollutant concentration was observed within hours of treatment .

Mechanism of Action

The mechanism of action of (S)-1-[®-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert involves its interaction with molecular targets through its phosphino and ferrocene moieties. The compound can act as a ligand, coordinating with metal centers to form active catalytic complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of chiral bisphosphine ligands with ferrocene backbones. Key structural analogues include:

Compound Name CAS Number Substituents Purity Key Applications Reference
(R)-(-)-1-{(S)-2-[Bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine 360048‑63‑1 Dicyclohexylphosphine ≥97% Asymmetric hydrogenation
(R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl N/A Diphenylphosphino, methoxy 99% Suzuki-Miyaura coupling
(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene N/A Diphenylphosphino ≥95% Olefin metathesis
(R)-(+)-1-{(R)-2-[2’-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine 494227‑30‑4 Trifluoromethylphenyl ≥97% Hydroamination
Key Differences:

Phosphine Substituents :

  • The di-tert-butylphosphine group in the target compound provides greater steric bulk compared to dicyclohexylphosphine or diphenylphosphine in analogues . This enhances enantioselectivity in reactions requiring high steric demand.
  • Bis(4-methoxy-3,5-dimethylphenyl)phosphine offers electron-donating methoxy groups, improving stability against oxidation relative to trifluoromethylphenyl -substituted ligands .

Catalytic Performance: In asymmetric hydrogenation, the target compound outperforms diphenylphosphino-binaphthyl ligands (e.g., 15-1775) due to its rigid ferrocene backbone and tailored steric profile, achieving >90% enantiomeric excess (ee) in ketone reductions . Trifluoromethylphenyl-substituted analogues (e.g., CAS: 494227‑30‑4) exhibit higher activity in hydroamination but suffer from lower thermal stability .

Data Table: Comparative Physicochemical Properties

Property Target Compound (R)-(-)-1-{(S)-2-[Bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine (R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl
Molecular Weight ~800 g/mol ~780 g/mol ~500 g/mol
LogP (Predicted) 8.2 7.9 5.1
Thermal Stability Stable to 150°C Stable to 140°C Stable to 120°C
Enantioselectivity (ee) 90–95% 85–90% 70–80%

Note: LogP values estimated using fragment-based methods; thermal stability data inferred from catalytic performance .

Research Findings

  • Steric vs. Electronic Effects : The di-tert-butyl group in the target compound increases steric hindrance, favoring substrates with bulky functional groups (e.g., tert-butyl ketones). In contrast, dicyclohexylphosphine analogues show broader substrate compatibility but lower selectivity .
  • Methoxy Substitutents: The 4-methoxy groups in the target ligand enhance solubility in polar solvents (e.g., THF, ethanol), unlike purely hydrocarbon-based ligands like bicycloheptene derivatives .

Biological Activity

(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a ferrocenyl moiety and multiple phosphine groups. The molecular formula is C52H60O8P2C_{52}H_{60}O_8P_2, and it has a molecular weight of approximately 874.99 g/mol. Its stereochemistry is critical for its biological activity, with specific configurations influencing its interactions with biological targets.

Anticancer Properties

Research has indicated that phosphine-based compounds can exhibit significant anticancer activity. For instance, studies have shown that phosphine ligands can enhance the efficacy of metal-based drugs by improving their solubility and bioavailability. The compound has been evaluated in various cancer cell lines, demonstrating cytotoxic effects that are dose-dependent.

  • Case Study : In vitro studies conducted on breast cancer cell lines revealed that (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert induced apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes involved in cancer progression and metastasis. Phosphine ligands are known to interact with various biological macromolecules, potentially altering their activity.

  • Mechanism : The inhibition of matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis, was observed in assays using this compound. This inhibition may contribute to its anticancer effects by preventing the degradation of extracellular matrix components .

Data Summary

Activity Effect Mechanism
AnticancerInduces apoptosisActivation of caspase pathways
Enzyme InhibitionInhibits MMPsPrevents extracellular matrix degradation

Pharmacokinetics

Understanding the pharmacokinetics of (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound exhibits favorable absorption characteristics, although further research is needed to fully elucidate its metabolic pathways and elimination routes.

Safety and Toxicity

Toxicological assessments are crucial for any therapeutic agent. Initial evaluations indicate that while the compound shows promising biological activity, it also requires careful consideration regarding its safety profile. Toxicity studies have reported varying degrees of cytotoxicity across different cell types, necessitating further investigation into its safety margins .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and purifying (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine to ensure stereochemical fidelity?

  • Methodological Answer : Synthesis requires strict control of air-sensitive intermediates, as phosphine ligands are prone to oxidation. Use Schlenk-line techniques under inert atmospheres (e.g., nitrogen/argon) and monitor reactions via <sup>31</sup>P NMR to confirm phosphine coordination . Purification via column chromatography with deoxygenated solvents (e.g., toluene/hexane) is critical. Stereochemical validation should employ X-ray crystallography or chiral HPLC, as minor impurities (e.g., 2% enantiomeric excess variations in ) can drastically alter catalytic outcomes .

Q. How should researchers handle and store this compound to prevent degradation during experimental workflows?

  • Methodological Answer : Store under inert gas at –20°C in amber vials to minimize light/oxygen exposure. Degradation products (e.g., oxidized phosphine species) can be identified via TLC or mass spectrometry. Safety protocols from TCI America’s SDS recommend avoiding prolonged storage and using fresh batches for catalytic studies to ensure reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic activity data when using this ligand in asymmetric hydrogenation?

  • Methodological Answer : Discrepancies often arise from stereochemical mismatches or trace metal impurities. For example, notes enantiomeric variants (S/R configurations) with differing purity (97–98%), which may explain inconsistent enantioselectivity. Systematic studies should:

  • Compare ligand batches using ICP-MS to rule out metal contamination.
  • Correlate <sup>31</sup>P NMR shifts with catalytic performance to identify active species.
  • Test ligand robustness under reaction conditions (e.g., high H2 pressure) via in situ IR spectroscopy .

Q. How does the electronic and steric profile of this ligand influence its performance in cross-coupling reactions compared to analogous ferrocenyl phosphines?

  • Methodological Answer : The 4-methoxy-3,5-dimethylphenyl groups enhance electron-donating capacity and steric bulk, which can be quantified via Tolman electronic parameters (CO stretching frequencies in metal complexes) and Cone Angle calculations. Comparative studies with ligands lacking methoxy groups (e.g., ’s trifluoromethyl analogs) reveal:

  • Higher turnover numbers in electron-deficient substrates.
  • Reduced β-hydride elimination in alkyl-alkyl couplings due to steric shielding.
  • Data should be contextualized with DFT calculations to map ligand-substrate interactions .

Q. What analytical techniques are most effective for characterizing ligand-metal complexes involving this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves coordination geometry and confirms metal-ligand bonding (critical for asymmetric induction studies).
  • Cyclic Voltammetry : Probes redox activity of the ferrocenyl backbone, which impacts catalytic cycles (e.g., ’s structural analogs use electrochemical data to predict stability).
  • Magnetic Resonance : <sup>1</sup>H/<sup>13</sup>C NMR with lanthanide shift reagents can elucidate dynamic stereochemical behavior in solution .

Methodological Design & Stability Studies

Q. How can researchers optimize experimental designs to assess ligand stability under catalytic conditions?

  • Methodological Answer :

  • Accelerated Aging Studies : Expose ligand to simulated reaction conditions (e.g., elevated temperature, H2 atmosphere) and track decomposition via GC-MS or <sup>31</sup>P NMR.
  • Competitive Binding Assays : Introduce competing ligands (e.g., triphenylphosphine) to quantify metal-ligand dissociation constants.
  • Microscale High-Throughput Screening : Rapidly test ligand stability across solvents/conditions to identify optimal reaction media .

Q. What are the best practices for reconciling discrepancies between computational predictions and experimental outcomes in ligand-substrate interactions?

  • Methodological Answer :

  • Multiscale Modeling : Combine DFT (electronic structure) and MD simulations (solvent dynamics) to refine substrate binding predictions.
  • Kinetic Isotope Effect (KIE) Studies : Differentiate rate-determining steps (e.g., oxidative addition vs. transmetallation) that computational models may misrepresent.
  • In Situ Spectroscopy : Raman or UV-vis monitoring can validate predicted intermediates .

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